molecular formula C11H7Cl2NO B2952998 1-(2,3-dichlorophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 383135-89-5

1-(2,3-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B2952998
CAS No.: 383135-89-5
M. Wt: 240.08
InChI Key: GRQOAMAPQFMPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dichlorophenyl)piperazine (also known as 2,3-DCPP) is a chemical compound from the phenylpiperazine family . It is both a precursor in the synthesis of aripiprazole and one of its metabolites . It is unclear whether 2,3-DCPP is pharmacologically active as a serotonin receptor agonist .


Synthesis Analysis

A preparation method of 1-(2,3-dichlorophenyl)piperazine hydrochloride involves carrying out a cyclization reaction with 2,3-dichloroaniline as a raw material with bis(2-chloroethyl) amine hydrochloride . The charging temperature is 90-120°C, and the reaction temperature is 120-220°C .


Molecular Structure Analysis

The molecular formula for 1-(2,3-Dichlorophenyl)piperazine hydrochloride is C10H12Cl2N2 · HCl . The molecular weight is 267.58 .


Chemical Reactions Analysis

The synthesis of piperazine derivatives, such as 1-(2,3-dichlorophenyl)piperazine, involves methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Innovations in Synthesis Techniques : A study demonstrated the acid-catalyzed ring closures and transformations of certain carbaldehydes, leading to the formation of various complex structures, including dihydrochromeno[3,2-b]azet-2(1H)-ones. This research underlines the versatility of carbaldehyde derivatives in facilitating the synthesis of complex organic compounds (Bertha et al., 1998).
  • Supramolecular Chemistry Applications : Another study explored the use of a carbaldehyde derivative as a ligand for coordinating paramagnetic transition metal ions, resulting in the creation of a new cluster that exhibits single-molecule magnetic behavior (Giannopoulos et al., 2014). This highlights the potential for carbaldehyde derivatives in the development of advanced magnetic materials.

Medicinal Chemistry and Pharmacology

  • Drug Design and Synthesis : Research into the design and synthesis of new compounds starting from carbaldehyde derivatives has been shown to meet structural prerequisites required for anticonvulsant and analgesic activities. The study emphasizes the role of carbaldehyde derivatives in the development of novel therapeutic agents (Viveka et al., 2015).

Materials Science

  • Development of Heterocyclic Compounds : A study on the synthesis of 3-fluoropyrroles from carbaldehyde derivatives showcases an innovative approach toward the creation of fluorinated pyrroles, which are valuable in various applications, including organic electronics and as intermediates in pharmaceutical synthesis (Surmont et al., 2009).

Safety and Hazards

The safety data sheet for 1-(2,3-Dichlorophenyl)piperazine hydrochloride indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It should be handled with care, avoiding dust formation and breathing vapors, mist, or gas .

Properties

IUPAC Name

1-(2,3-dichlorophenyl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-9-4-1-5-10(11(9)13)14-6-2-3-8(14)7-15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQOAMAPQFMPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.